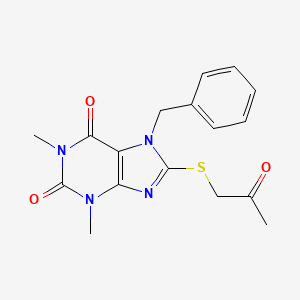

7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS: 332905-29-0) is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- 1,3-Dimethyl groups: These substituents at the N1 and N3 positions enhance metabolic stability by blocking dealkylation pathways .

This compound is marketed as a biochemical intermediate, highlighting its utility in medicinal chemistry research .

Properties

IUPAC Name |

7-benzyl-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(22)10-25-16-18-14-13(15(23)20(3)17(24)19(14)2)21(16)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHDKLUFZOQRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: Introduction of the benzyl group at the 7-position through an alkylation reaction.

Methylation: Methylation at the 1 and 3 positions using methylating agents such as methyl iodide.

Thioether Formation: Introduction of the thioether group at the 8-position using thiol reagents.

Oxopropyl Group Addition: Addition of the oxopropyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxopropyl group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitution reactions could occur at various positions on the purine ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines, halides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Pharmacology: Investigation as a potential drug candidate due to its structural similarity to biologically active purines.

Biochemistry: Study of its interactions with enzymes and nucleic acids.

Industry

Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.

DNA/RNA Interaction: Binding to nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts activity and physicochemical properties:

Analysis : The benzyl group in the target compound balances lipophilicity and aromatic interactions, whereas alkyl chains (e.g., ethyl, isopentyl) prioritize hydrophobicity. Halogenated benzyl groups (e.g., 2-chlorobenzyl) may enhance binding via halogen bonding .

Substituent Variations at the 8-Position

The 8-position is critical for modulating electronic and steric properties:

Analysis : The (2-oxopropyl)thio group in the target compound offers a balance of electrophilicity and moderate steric bulk, unlike the highly reactive methylsulfonyl group or the metabolically unstable hydrazinyl derivatives .

Substituent Variations at the 1- and 3-Positions

Methyl groups at N1 and N3 are conserved in most analogues, but modifications exist:

Analysis : The target’s 1,3-dimethyl configuration provides baseline stability, while bulkier groups (e.g., isohexyl at N3) in analogues improve activity but may compromise solubility .

Biological Activity

7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound exhibits potential biological activities that are of interest in pharmacological research. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20N4O3S

- Molecular Weight : 372.44 g/mol

- CAS Number : 371221-31-7

- Structure : The compound features a purine core with various substituents that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, influencing cellular responses.

- Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting replication and transcription processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Exhibits activity against certain bacteria | |

| Anti-inflammatory | Reduces inflammation in cellular models |

Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of this compound. The results demonstrated a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antimicrobial Properties

In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested against several bacterial strains. It showed notable antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The study suggested that the compound disrupts bacterial cell wall synthesis.

Anti-inflammatory Effects

A recent study published in the International Journal of Inflammation reported that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.